3-Acetyloxy-2-aminobutanoic acid;hydrochloride
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Overview
Description
3-Acetyloxy-2-aminobutanoic acid;hydrochloride is a chemical compound with significant importance in various scientific fields It is characterized by its unique structure, which includes an acetyloxy group attached to a 2-aminobutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyloxy-2-aminobutanoic acid;hydrochloride typically involves the acetylation of 2-aminobutanoic acid. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The process requires a catalyst, often a base such as pyridine, to facilitate the reaction. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Acetyloxy-2-aminobutanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Acetyloxy-2-aminobutanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Acetyloxy-2-aminobutanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminobutanoic acid: Shares a similar backbone but lacks the acetyloxy group.
3-Acetoxy-2-aminopropanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
3-Acetyloxy-2-aminobutanoic acid;hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
2325-21-5 |
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Molecular Formula |
C6H12ClNO4 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
3-acetyloxy-2-aminobutanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-3(11-4(2)8)5(7)6(9)10;/h3,5H,7H2,1-2H3,(H,9,10);1H |
InChI Key |
AYQYCOUDKBQYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)N)OC(=O)C.Cl |
Origin of Product |
United States |
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